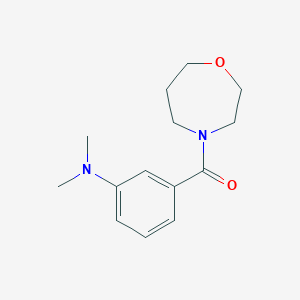
3-(氯甲基)-1-环丙基-3-甲基氮杂环丁烷-2-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Chloromethyl)-1-cyclopropyl-3-methylazetidin-2-one: is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are cyclic amides. This compound is characterized by the presence of a chloromethyl group, a cyclopropyl group, and a methyl group attached to the azetidinone ring. The unique structure of this compound makes it an interesting subject for various chemical and pharmaceutical studies.
科学研究应用
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability under different chemical conditions.
Biology:
- Investigated for its potential as a bioactive molecule in various biological assays.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine:
- Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
- Studied for its potential therapeutic effects in various disease models.
Industry:
- Used in the production of specialty chemicals and materials.
- Investigated for its potential applications in polymer chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-1-cyclopropyl-3-methylazetidin-2-one typically involves the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a Staudinger reaction, which involves the cycloaddition of an imine and a ketene.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via a , where a methyl group is replaced by a chloromethyl group using reagents such as chloromethyl methyl ether or chloromethyl chloroformate.
Cyclopropyl and Methyl Substitution: The cyclopropyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides in the presence of a strong base.
Industrial Production Methods: Industrial production of 3-(Chloromethyl)-1-cyclopropyl-3-methylazetidin-2-one may involve large-scale batch or continuous flow processes. The key steps include:
Batch Synthesis: Involves the sequential addition of reagents in a controlled environment, followed by purification steps such as distillation or crystallization.
Continuous Flow Synthesis: Utilizes continuous reactors where reagents are continuously fed, and products are continuously removed, allowing for efficient large-scale production.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the chloromethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: Reduction reactions can convert the azetidinone ring to an amine derivative.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as hydroxide, amines, or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium hydroxide, ammonia, or thiols in polar solvents like water or alcohols.
Major Products Formed:
Oxidation: Carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted azetidinones depending on the nucleophile used.
作用机制
The mechanism of action of 3-(Chloromethyl)-1-cyclopropyl-3-methylazetidin-2-one involves its interaction with specific molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites on biological macromolecules. This can lead to the formation of covalent bonds, altering the function of the target molecules. The cyclopropyl and methyl groups can influence the compound’s binding affinity and specificity for its targets.
相似化合物的比较
3-(Chloromethyl)-1-cyclopropyl-3-methylazetidin-2-one: shares structural similarities with other azetidinones such as:
Uniqueness:
- The presence of the chloromethyl group makes it highly reactive towards nucleophiles, which is not commonly found in other azetidinones.
- The combination of the cyclopropyl and methyl groups provides unique steric and electronic properties, influencing its reactivity and interactions with other molecules.
属性
IUPAC Name |
3-(chloromethyl)-1-cyclopropyl-3-methylazetidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClNO/c1-8(4-9)5-10(7(8)11)6-2-3-6/h6H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZDCOFJQRDYZAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1=O)C2CC2)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(4-Ethylbenzyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B2409466.png)
![2-[(3-Fluoro-4-methoxyphenyl)methyl]-2-azabicyclo[2.2.1]heptane](/img/structure/B2409467.png)

![N-(2,4-dimethoxyphenyl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2409470.png)

![2-[1-(Dimethylamino)-3-(2,5-dimethylanilino)-2-propenylidene]malononitrile](/img/structure/B2409473.png)
![N-(3-fluorophenyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2409474.png)

![N-(1,3-benzothiazol-2-yl)-2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoacetamide](/img/structure/B2409479.png)
![9-(4-ethoxyphenyl)-7-hydroxy-1-methyl-3-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2409483.png)
![1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-(2-nitrophenoxy)propan-2-ol](/img/structure/B2409485.png)

![2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2409488.png)
![3-{2-Hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-(3-phenylpropyl)urea](/img/structure/B2409489.png)
